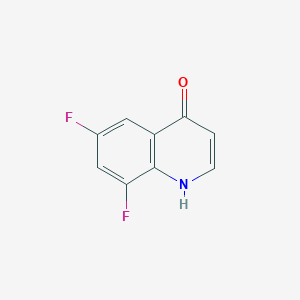

6,8-Difluoroquinolin-4-ol

説明

BenchChem offers high-quality 6,8-Difluoroquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluoroquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6,8-difluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWXFDCHWBABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371741 |

Source

|

| Record name | 6,8-Difluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243448-16-0 |

Source

|

| Record name | 6,8-Difluoro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 6,8-Difluoroquinolin-4-ol

Title: Physicochemical Profiling and Synthetic Methodologies of 6,8-Difluoroquinolin-4-ol in Advanced Drug Discovery

Executive Summary

The compound 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0) is a highly privileged fluorinated heterocyclic scaffold utilized extensively in the design of small-molecule kinase inhibitors, antiviral integrase inhibitors, and anti-virulence antibacterial agents. The strategic placement of fluorine atoms at the C6 and C8 positions exerts profound inductive electron-withdrawing effects, significantly modulating the pKa of the quinoline nitrogen, enhancing metabolic stability against cytochrome P450 oxidation, and improving membrane permeability.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and field-proven synthetic protocols for 6,8-Difluoroquinolin-4-ol, designed to empower medicinal chemists with actionable, self-validating workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of 6,8-Difluoroquinolin-4-ol is critical for optimizing its formulation and target-binding kinetics. The molecule exhibits a classic tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. In polar protic solvents and physiological conditions, the 4-quinolone tautomer predominates, providing a critical hydrogen-bond donor (N-H) and acceptor (C=O) pair that frequently interacts with the hinge region of kinases or chelates divalent metal cations (e.g., Mg²⁺) in viral integrases [1].

Quantitative Data Summary

The following table consolidates the core physicochemical properties of the compound [2, 3]:

| Property | Value / Description |

| CAS Number | 243448-16-0 |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol |

| Monoisotopic Mass | 181.03392 Da |

| Melting Point | 283–286 °C |

| Predicted XLogP | ~1.8 |

| pKa (Estimated) | pKa₁ ~2.0 (Quinoline N); pKa₂ ~9.5 (Hydroxyl/Quinolone) |

| Appearance | Pale yellow to yellow ochre crystalline powder |

Causality Insight: The exceptionally high melting point (283–286 °C) is driven by strong intermolecular hydrogen bonding inherent to the 4-quinolone tautomer in the solid state. This necessitates the use of high-boiling aprotic solvents (e.g., diphenyl ether or Dowtherm A) during high-temperature synthetic cyclization steps to maintain solubility and drive the reaction forward.

Synthetic Methodologies: The Gould-Jacobs Approach

The most robust and scalable method for synthesizing 6,8-Difluoroquinolin-4-ol relies on a modified Gould-Jacobs reaction [4]. This route is preferred because it utilizes inexpensive starting materials (2,4-difluoroaniline) and provides distinct, isolable intermediates that allow for rigorous quality control at each step.

Experimental Protocol: Step-by-Step Workflow

Phase 1: Condensation to Enamine Intermediate

-

Reagents: Combine 1.0 equivalent of 2,4-difluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

-

Reaction: Heat the neat mixture to 90–100 °C for 3 hours under an inert nitrogen atmosphere.

-

Validation: Monitor via TLC (Hexane/EtOAc 7:3, UV 254 nm). The primary amine spot should disappear, replaced by a highly UV-active enamine intermediate. The release of ethanol (byproduct) serves as a visual and physical indicator of reaction progression.

Phase 2: Thermal Cyclization

-

Solvent Selection: Dissolve the crude enamine in diphenyl ether (10 volumes). Why diphenyl ether? The cyclization requires overcoming a high activation energy barrier. Diphenyl ether's boiling point (~259 °C) provides the exact thermal envelope needed to drive the intramolecular Friedel-Crafts-type ring closure without degrading the fluorinated aromatic ring.

-

Reaction: Reflux the solution at 250 °C for 15–30 minutes.

-

Isolation: Cool to room temperature and precipitate the resulting ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate using hexanes. Filter and wash with cold hexanes to remove residual diphenyl ether.

Phase 3: Saponification and Decarboxylation

-

Saponification: Suspend the ester in a 1:1 mixture of 10% aqueous NaOH and Methanol. Reflux for 4 hours. Causality: Methanol acts as a phase-transfer bridge, solubilizing the lipophilic ester so the aqueous hydroxide can efficiently attack the carbonyl carbon.

-

Acidification: Cool and acidify with 2M HCl to pH 3 to precipitate the 3-carboxylic acid. Filter and dry.

-

Decarboxylation: Heat the dry carboxylic acid neat (or in a high-boiling solvent like quinoline with copper powder) to 250–270 °C until CO₂ evolution ceases.

-

Final Validation: Confirm the final product via LC-MS (Target [M+H]⁺ = 182.04) and ¹H-NMR (disappearance of the carboxylic acid proton and appearance of the C3 aromatic proton).

Synthetic Workflow Diagram

Caption: Step-by-step Gould-Jacobs synthetic workflow for 6,8-Difluoroquinolin-4-ol.

Pharmacological & Medicinal Chemistry Applications

The 6,8-difluoroquinolin-4-ol scaffold is not merely a structural placeholder; it is an active pharmacophore. Its integration into drug discovery pipelines is driven by specific structure-activity relationship (SAR) logic [5].

-

Kinase Inhibitors: The 4-quinolone tautomer mimics the adenine ring of ATP. The N-H and C=O groups form robust bidentate hydrogen bonds with the peptide backbone of the kinase hinge region. The C6 and C8 fluorines project into the hydrophobic pocket, displacing high-energy water molecules and increasing binding affinity (entropic gain) [5].

-

Anti-virulence Agents: Recent studies have repurposed diflunisal aza-analogs (incorporating the difluoro-hydroxy core) to suppress Staphylococcus aureus virulence factors. The scaffold inhibits the accessory gene regulator (agr) quorum-sensing system, reducing biofilm formation and toxin production without exerting direct bactericidal pressure, thereby minimizing resistance [4].

Target Interaction Logic Diagram

Caption: Mechanistic logic mapping the physicochemical traits of the scaffold to biological targets.

Conclusion

6,8-Difluoroquinolin-4-ol represents a masterclass in rational drug design. By leveraging the Gould-Jacobs synthesis, chemists can reliably access this scaffold at scale. The precise electronic tuning provided by the di-fluoro substitution, paired with the hydrogen-bonding capacity of the quinolone core, ensures its continued prominence in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. "6,8-Difluoroquinolin-4-ol | C9H5F2NO | CID 2736980" PubChem. Available at:[Link]

-

PubChemLite. "6,8-difluoroquinolin-4-ol (C9H5F2NO)". University of Luxembourg. Available at:[Link]

-

Carta, D., Brun, P., Dal Pra, M., Bernabè, G., Castagliuolo, I., & Ferlin, M. G. (2018). "Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs." MedChemComm, 9(6), 1017–1032. Available at:[Link]

-

Roskoski, R. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. Available at:[Link]

6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary & Core Rationale

In the landscape of medicinal chemistry and advanced materials, fluorinated heterocycles serve as privileged scaffolds. 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0) is a highly specialized quinoline derivative characterized by the strategic placement of two fluorine atoms at the C6 and C8 positions, alongside a hydroxyl group at C4 [1].

The rationale for utilizing this specific substitution pattern is rooted in its profound impact on molecular pharmacokinetics and reactivity. Fluorine's high electronegativity and small van der Waals radius enhance the lipophilicity and metabolic stability of the quinoline core without introducing significant steric bulk. Furthermore, the electron-withdrawing nature of the C6 and C8 fluorines significantly alters the electron density of the pyridine ring, lowering the pKa of the C4-hydroxyl group and uniquely tuning its reactivity for downstream functionalization, such as nucleophilic aromatic substitution ( SNAr ) [1].

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical baseline of 6,8-difluoroquinolin-4-ol is critical for handling and reaction planning. A defining structural dynamic of this compound is its lactam-lactim tautomerism . While named as an alcohol (quinolin-4-ol), in the solid state and in polar solvents, it predominantly exists in its keto tautomeric form: 6,8-difluoroquinolin-4(1H)-one . This equilibrium dictates the necessity of highly electrophilic activating agents (like POCl3 ) to functionalize the C4 position.

Quantitative Data Summary

| Property | Value |

| CAS Number | 243448-16-0 |

| Molecular Formula | C9H5F2NO |

| Molecular Weight | 181.14 g/mol |

| Appearance | Pale yellow to off-white powder [1] |

| Melting Point | 283 – 286 °C [2] |

| Density (Predicted) | ~1.4 g/cm³ |

| Primary Tautomer | 6,8-Difluoroquinolin-4(1H)-one |

Mechanistic Synthesis: The Gould-Jacobs Pathway

The most robust and scalable method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction . This pathway is preferred because it allows for the precise construction of the quinoline ring from an easily accessible aniline derivative.

The causality of this pathway relies on a sequence of condensation, thermal cyclization, and decarboxylation. We begin with 2,4-difluoroaniline. Condensation with diethyl ethoxymethylenemalonate (EMME) forms an enamine intermediate. The critical step is the thermal cyclization. Because the activation energy for electrophilic aromatic substitution onto the electron-deficient fluorinated ring is high, the reaction requires extreme temperatures (~250 °C). Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen as the solvent because it remains liquid and stable at these elevated temperatures, providing the necessary thermal mass to drive the cyclization to the ethyl ester intermediate [3].

Gould-Jacobs synthetic pathway for 6,8-difluoroquinolin-4-ol.

Experimental Protocol: Synthesis of 6,8-Difluoroquinolin-4-ol

This protocol is designed as a self-validating system. Visual and physical cues are built into the methodology to ensure the operator can verify the success of each step without immediate spectroscopic analysis.

Step 1: Enamine Formation

-

Charge a round-bottom flask with 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the neat mixture to 110 °C for 2 hours under a Dean-Stark trap.

-

Self-Validation: The reaction is complete when the theoretical volume of ethanol byproduct is collected in the trap, indicating full condensation.

Step 2: Thermal Cyclization

-

Dilute the crude enamine in 10 volumes of Dowtherm A.

-

Heat the solution to 250 °C under a nitrogen atmosphere for 1.5 hours.

-

Cool the mixture to room temperature, then add hexanes.

-

Self-Validation: The product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the Dowtherm A/hexane mixture as a solid. Filter and wash with hexanes to remove residual Dowtherm A.

Step 3: Saponification & Decarboxylation

-

Suspend the ester in a 10% aqueous NaOH solution and reflux for 2 hours until the suspension becomes a clear solution (indicating successful ester hydrolysis to the water-soluble sodium carboxylate).

-

Acidify with concentrated HCl to pH 2 to precipitate the 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. Filter and dry.

-

Decarboxylate by suspending the dried acid in a high-boiling inert solvent (e.g., diphenyl ether) and heating to 250 °C.

-

Self-Validation: Monitor the reaction visually. The evolution of CO2 gas will cause vigorous bubbling. The decarboxylation is definitively complete when gas evolution ceases. Cool and precipitate the final 6,8-difluoroquinolin-4-ol with hexanes.

Downstream Applications: Halogenation & Cross-Coupling

Because the C4-hydroxyl group (keto tautomer) is a poor leaving group, 6,8-difluoroquinolin-4-ol is rarely used as a terminal active pharmaceutical ingredient (API). Instead, it is an advanced intermediate.

The standard activation strategy involves reacting the compound with phosphorus oxychloride ( POCl3 ) to yield 4-chloro-6,8-difluoroquinoline [4]. The causality here is straightforward: the chloride acts as an excellent leaving group, priming the C4 position for nucleophilic attack. The electron-withdrawing C6 and C8 fluorines further activate the C4 position by depleting its electron density, making the subsequent SNAr with amines exceptionally fast and high-yielding. This sequence is a cornerstone in the synthesis of kinase inhibitors (e.g., c-Met and VEGFR targets) and mefloquine-analog antimalarials.

Downstream activation and functionalization of 6,8-difluoroquinolin-4-ol.

Trust & Validation: Analytical Characterization

To ensure scientific integrity before proceeding to downstream cross-coupling, the synthesized 6,8-difluoroquinolin-4-ol must be analytically verified:

-

1 H NMR (DMSO- d6 ): The tautomeric nature means the N-H proton will appear as a broad singlet far downfield (~11.5 ppm). The C2 and C3 protons typically present as a coupled doublet system, confirming the decarboxylation was successful (the C3 proton would be absent if the carboxylic acid remained).

-

19 F NMR: Two distinct multiplets will be observed, confirming the retention of the 6,8-difluoro substitution pattern.

-

LC-MS: Electrospray ionization (ESI+) should yield a clear [M+H]+ peak at m/z 182.1.

References

-

PubChem. "6,8-Difluoroquinolin-4-ol | CID 2736980." National Center for Biotechnology Information. Available at:[Link]

discovery and history of 6,8-Difluoroquinolin-4-ol

An In-Depth Technical Guide to the Discovery and History of 6,8-Difluoroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-ol scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of fluorine atoms to this nucleus has been a pivotal strategy in enhancing the pharmacological properties of numerous therapeutic agents. This technical guide provides a comprehensive exploration of 6,8-Difluoroquinolin-4-ol, a key heterocyclic motif. While the specific historical record of its initial synthesis is not prominently documented, this guide delineates its likely emergence from the systematic evolution of fluoroquinolone antibiotics. We will delve into its plausible synthetic pathways, physicochemical characteristics, and the profound influence of the 6,8-difluoro substitution pattern on its biological significance. This document serves as an in-depth resource for researchers leveraging this scaffold in contemporary drug discovery and development.

Historical Context and the Emergence of 6,8-Difluoroquinolones

The journey to 6,8-Difluoroquinolin-4-ol is intrinsically linked to the broader history of quinolone antibiotics. The first generation of quinolones, such as nalidixic acid discovered in the 1960s, exhibited a narrow spectrum of activity. The breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the highly successful fluoroquinolone class of antibiotics. This modification significantly enhanced their antibacterial potency and spectrum.

Further structure-activity relationship (SAR) studies throughout the 1980s and 1990s explored the impact of additional substitutions on the quinolone core. It was discovered that the introduction of a second fluorine atom at the C-8 position could further modulate the compound's properties. The 6,8-difluoro substitution pattern became a hallmark of several potent antibacterial agents, influencing their electronic properties, lipophilicity, and interaction with biological targets.[1]

While a singular "discovery" of 6,8-Difluoroquinolin-4-ol is not readily identifiable in seminal publications, it is most probable that this compound was first synthesized as a key intermediate in the development of more complex and potent 6,8-difluoroquinolone antibacterial agents. Its importance, therefore, lies not in a standalone discovery but in its role as a foundational building block for a range of biologically active molecules.

Plausible Synthetic Pathways

The synthesis of 6,8-Difluoroquinolin-4-ol can be logically approached through well-established methods for quinolone synthesis, primarily the Gould-Jacobs and Conrad-Limpach reactions. Both pathways utilize the readily available starting material, 2,4-difluoroaniline.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM).[2][3] The reaction proceeds through a condensation followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of 6,8-Difluoroquinolin-4-ol

Step 1: Condensation of 2,4-difluoroaniline with Diethyl ethoxymethylenemalonate (DEEMM)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by the evolution of ethanol.

-

After cooling to room temperature, the intermediate, diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

-

To the crude or purified intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250°C under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes.

-

Monitor the completion of the cyclization by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and then with ethanol.

-

The resulting solid is ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification and Decarboxylation

-

Suspend the ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect saponification.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration and wash with water.

-

To achieve decarboxylation, heat the carboxylic acid intermediate in a high-boiling point solvent or carefully without a solvent at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting solid is 6,8-Difluoroquinolin-4-ol.

Caption: Gould-Jacobs synthesis of 6,8-Difluoroquinolin-4-ol.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, involving the reaction of an aniline with a β-ketoester.[4][5]

Experimental Protocol: Conrad-Limpach Synthesis of a 2-Methyl-6,8-Difluoroquinolin-4-ol Analogue

Note: This protocol describes the synthesis of a 2-methyl analogue, as the direct Conrad-Limpach synthesis to the unsubstituted quinolin-4-ol would require a less common β-ketoester. The principles are directly applicable.

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a strong acid (e.g., a drop of sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus if toluene is the solvent.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

-

In a flask containing a high-boiling point solvent (e.g., diphenyl ether), heat the solvent to approximately 250°C.

-

Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

-

Maintain the temperature for 30-60 minutes to facilitate the cyclization.

-

Cool the reaction mixture to room temperature and add hexane to precipitate the product.

-

Filter the solid, wash with hexane and then ethanol, to yield 2-methyl-6,8-difluoroquinolin-4-ol.

Caption: Potential therapeutic applications of the 6,8-Difluoroquinolin-4-ol scaffold.

Conclusion

6,8-Difluoroquinolin-4-ol stands as a testament to the power of medicinal chemistry in optimizing drug scaffolds. While its own "discovery" may be subsumed within the broader narrative of fluoroquinolone development, its significance as a core structural motif is undeniable. The strategic placement of fluorine atoms at the C-6 and C-8 positions imparts potent biological activity and desirable physicochemical properties, making this scaffold a continued area of interest for the development of novel therapeutics. This guide has provided a comprehensive overview of its likely synthetic origins, properties, and the scientific rationale behind its importance, offering a valuable resource for researchers in the field.

References

-

Miyamoto, T., Matsumoto, J., Chiba, K., Egawa, H., Shibamori, K., Minamida, A., Nishimura, Y., Okada, H., Kataoka, M., & Fujita, M. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645–1656. [Link]

-

Chu, D. T., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509. [Link]

- Chu, D. T. W., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(3), 504-509.

- Chu, D. T. W., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents. J. Med. Chem., 30, 504-509.

- Chu, D. T. W., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.

- Mizuki, Y., Fujiwara, I., Yamaguchi, T., & Sekine, Y. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 41-55.

- Chu, D. T. W., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., Jr, & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.

- Al-Hiari, Y. M., Al-Mazahreh, A. M., Al-Zweri, F. H., & Al-Qirim, T. A. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1).

- BenchChem. (2025). Physical and chemical properties of 4-Fluoro-2-hydroxyquinoline. BenchChem.

- Domagala, J. M. (2000). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.

- Dainippon Pharmaceutical Co., Ltd. (1991). Quinoline derivatives and processes for preparation thereof.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile. BenchChem.

- Obushak, M. D., Matiichuk, V. S., & Gevreniou, I. G. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Quimicafacil.net. (n.d.). Síntesis de Fluoroquinolonas Antibióticos.

- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Apollo Scientific. (n.d.). 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid.

- El-Gohary, N. S., & Shaaban, M. I. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity.

- Wikipedia. (n.d.). Conrad–Limpach synthesis.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals. BenchChem.

- SynArchive. (n.d.). Conrad-Limpach Synthesis.

- Roussel Uclaf. (1984). Process for the preparation of 4-hydroxy quinolines.

- Hoechst Aktiengesellschaft. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

- Fluorochem. (n.d.).

- PubChemLite. (n.d.). 5,8-difluoro-4-hydroxyquinoline (C9H5F2NO).

- Rohm & Haas. (1961). Preparation of ethyl acrylate.

- Universal Oil Products Company. (1978). Method of preparing 2,4-difluoroaniline.

- Syngenta Participations AG. (2003). Process for the preparation of quinoline derivatives.

- Redd, J. T., & Hamilton, G. L. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2545-2554.

- Abu-Hammad, S., & El-Abadelah, M. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4287.

- Wikipedia. (n.d.).

- Organic Syntheses Procedure. (n.d.). ETHYL α-(HYDROXYMETHYL)

- Ferraz, M. A., & Golo, F. M. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)

- Taylor & Francis. (n.d.).

Sources

- 1. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ablelab.eu [ablelab.eu]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

Application Note: Conrad-Limpach Synthesis of Substituted Quinolin-4-ols

Executive Summary

Quinolin-4-ols (which exist in tautomeric equilibrium with quinolin-4(1H)-ones) are privileged scaffolds in medicinal chemistry. They serve as the core structural motif for numerous therapeutics, including antimalarials, high-affinity kinase inhibitors, and broad-spectrum fluoroquinolone antibiotics[1]. The Conrad-Limpach synthesis remains one of the most robust, scalable, and enduring methodologies for constructing this heterocyclic core[2].

This application note provides a comprehensive, field-proven guide to the Conrad-Limpach reaction. Rather than merely listing steps, this guide details the mechanistic causality governing chemoselectivity, provides step-by-step protocols for both traditional thermal and modern microwave-assisted approaches, and establishes a self-validating troubleshooting framework to ensure high-yield, reproducible syntheses.

Mechanistic Principles & Chemoselectivity

The synthesis of quinolin-4-ols from anilines and β-keto esters is a two-step sequence governed by strict thermodynamic and kinetic parameters. Understanding the causality behind these parameters is essential for preventing the formation of undesired Knorr-type byproducts[3].

Step 1: Kinetic Enamine Formation The reaction initiates with the condensation of a substituted aniline and a β-keto ester. This step must be conducted under kinetic control (typically 80–120 °C) with a catalytic amount of weak acid (e.g., glacial acetic acid)[2]. Under these conditions, the aniline nitrogen selectively attacks the more electrophilic ketone carbonyl, yielding a β-aminoacrylate (enamine) intermediate[1].

Causality Check: If the temperature exceeds 140 °C during this initial condensation, thermodynamic control takes over. The nucleophilic attack shifts to the ester carbonyl to form an acetoacetanilide (amide) intermediate—the precursor to the Knorr synthesis, which ultimately yields the isomeric quinolin-2-ol[3].

Step 2: Thermal Electrocyclic Ring Closure The isolated β-aminoacrylate is subjected to flash heating at elevated temperatures (~250 °C) in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether[1]. This thermal electrocyclic reaction requires significant energy to overcome the activation barrier for intramolecular cyclization[3]. The reaction proceeds via an intramolecular hetero-Diels-Alder-like transition state, followed by the elimination of an alcohol (e.g., ethanol) to yield the quinolin-4-ol[1].

Reaction Pathway Visualization

Chemoselectivity of the Conrad-Limpach (kinetic) vs. Knorr (thermodynamic) synthesis pathways.

Experimental Protocols

The following protocols establish a self-validating system, ensuring that intermediate purity and reaction completion are verified before proceeding to the next step.

Protocol A: Traditional Two-Step Thermal Synthesis[2][4]

Best for: Large-scale synthesis and substrates lacking microwave-absorbing chromophores.

Materials Required:

-

Substituted aniline (1.0 eq)

-

β-keto ester (e.g., ethyl acetoacetate or ethyl benzoylacetate) (1.1 eq)

-

Glacial acetic acid (catalyst)

-

Toluene (Solvent for Step 1)

-

Dowtherm A or Diphenyl ether (Solvent for Step 2)

Step 1: Enamine Condensation

-

Setup : Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus attached to a reflux condenser.

-

Reaction : Dissolve the aniline (1.0 eq) and β-keto ester (1.1 eq) in toluene (approx. 5 mL/mmol). Add 2-3 drops of glacial acetic acid[2].

-

Reflux : Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the enamine.

-

Validation : Monitor via TLC (typically 80:20 Hexanes:EtOAc). The reaction is complete when the aniline spot is fully consumed (usually 2-4 hours).

-

Isolation : Cool to room temperature and remove toluene under reduced pressure. The crude β-aminoacrylate can often be used directly or recrystallized from ethanol.

Step 2: High-Temperature Cyclization

-

Preparation : In a separate multi-neck flask equipped with an internal thermometer, reflux condenser, and vigorous stirring, heat 10-15 mL of Dowtherm A to 250 °C using a heating mantle with a precise PID temperature controller[3].

-

Addition : Crucial Step - To prevent degradation, the enamine must be subjected to flash heating. Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A and add it dropwise to the pre-heated (250 °C) solvent[4].

-

Cyclization : Maintain the temperature at 250 °C for 1-2 hours. Ethanol will evolve and vaporize.

-

Validation : Monitor the disappearance of the enamine intermediate via TLC[4].

-

Workup & Purification : Cool the mixture to room temperature. Dilute with a non-polar solvent (e.g., petroleum ether or hexanes) to precipitate the quinolin-4-ol. Collect via vacuum filtration and wash thoroughly with hexanes to remove residual Dowtherm A[4]. Recrystallize the crude product from ethanol/water or acetic acid.

Protocol B: Microwave-Assisted Synthesis[2][5]

Best for: Rapid library generation, small-scale optimization, and minimizing thermal degradation.

-

Setup : In a microwave-safe reaction vial, combine the aniline (1.0 eq), β-keto ester (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Solvent : Add a microwave-transparent or high-boiling solvent (e.g., diphenyl ether, 2 mL/mmol).

-

Irradiation : Seal the vial and irradiate in a dedicated microwave synthesizer. Program the sequence:

-

Ramp to 120 °C (hold 10–20 mins) for enamine formation[5].

-

Ramp to 250 °C (hold 15-20 mins) for cyclization.

-

-

Workup : Cool rapidly using compressed air. Precipitate the product using hexanes, filter, and recrystallize.

Quantitative Data Presentation

The transition from conventional thermal heating to microwave irradiation significantly alters the reaction profile. The table below summarizes comparative data for the synthesis of representative substituted quinolin-4-ols[2][5].

| Synthetic Method | Intermediate Temp | Cyclization Temp | Reaction Time (Total) | Average Yield (%) | Solvent System |

| Conventional Thermal | 110 °C (Reflux) | 250 °C | 4 - 6 Hours | 65 - 75% | Toluene / Dowtherm A |

| Microwave-Assisted | 120 °C (MW) | 250 °C (MW) | 25 - 40 Minutes | 80 - 92% | Diphenyl ether |

| Acid-Catalyzed (Knorr) | >140 °C (Direct) | 90 °C (H2SO4) | 3 - 5 Hours | N/A (Yields 2-ol) | Neat / Conc. H2SO4 |

Troubleshooting & Optimization Matrix

To maintain scientific integrity, an application scientist must anticipate failure modes. Use this self-validating troubleshooting matrix to correct deviations[3].

-

Issue: Low or No Product Yield (Starting material degradation)

-

Causality: Slow heating during the cyclization step allows the enamine intermediate to decompose before reaching the activation energy required for ring closure.

-

Solution: Ensure the Dowtherm A is pre-heated to exactly 250 °C before the dropwise addition of the intermediate[3]. Do not heat the intermediate from room temperature to 250 °C in the bulk solvent.

-

-

Issue: Formation of a Major Byproduct (Quinolin-2-ol)

-

Causality: The initial condensation step exceeded 140 °C, shifting the reaction from kinetic control (enamine) to thermodynamic control (amide/Knorr product)[3].

-

Solution: Strictly control the Step 1 reflux temperature. Use a Dean-Stark trap with a solvent that boils at ~110 °C (toluene) to cap the maximum temperature.

-

-

Issue: Product Contaminated with High-Boiling Solvent

-

Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is highly lipophilic and difficult to remove via standard evaporation[4].

-

Solution: Do not attempt to evaporate the solvent. Instead, force precipitation by flooding the cooled reaction mixture with an excess of cold petroleum ether or hexanes, followed by rigorous washing of the filter cake[4].

-

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: 1

-

Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol Source: Benchchem URL:4

-

Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: Benchchem URL: 2

-

Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol Source: Benchchem URL: 3

-

Palladium-Catalysed Synthesis and Transformation of Quinolones Source: PMC URL: 5

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Developing Novel Antibiotics from Quinolin-4-ol Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Rationale

The emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has created a critical bottleneck in modern infectious disease management. To overcome resistance mechanisms that render legacy drugs obsolete, medicinal chemistry must pivot toward novel pharmacophores and unexploited mechanisms of action.

The quinolin-4-ol scaffold offers a highly tractable, rigid bicyclic aromatic framework that has historically served as the foundation for classic fluoroquinolones[1]. However, recent high-throughput screening (HTS) campaigns have revealed that specific structural modifications—namely, functionalization at the C4 position rather than the traditional C3/C6 axis—yield a completely distinct class of antibacterial agents[2]. These novel 4-substituted quinolinols exhibit potent bactericidal activity against Gram-positive pathogens through mechanisms entirely divorced from nucleic acid synthesis inhibition[3].

Mechanistic Divergence: From DNA Gyrase to Membrane Disruption

Classic fluoroquinolones (e.g., ciprofloxacin, levofloxacin) exert their antibacterial effects by binding to DNA gyrase and topoisomerase IV via a critical water-metal ion bridge, leading to lethal double-strand DNA breaks[4]. Resistance to these drugs typically arises from target-site mutations that disrupt this specific binding pocket[4].

In stark contrast, novel quinolin-4-ol derivatives, such as the lead compound DNAC-2 (8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol), do not target intracellular enzymes[3]. Instead, they act as potent membrane-disrupting agents[2].

The Causality of Action:

-

Membrane Localization: The lipophilic nature of the fluorinated quinolin-4-ol scaffold allows the molecule to partition into the bacterial cytoplasmic membrane.

-

Depolarization: The compound induces partial membrane depolarization without causing overt pore formation or lysis, exhibiting high selectivity over eukaryotic membranes[2].

-

Metabolic Shift: The loss of proton motive force halts ATP synthesis, forcing the bacteria into fermentative metabolism[3].

-

Macromolecular Arrest: The energy crisis results in the rapid, simultaneous cessation of DNA, RNA, protein, and cell wall synthesis, leading to rapid bacterial death[3].

Caption: Mechanistic divergence of quinolin-4-ol derivatives in antibacterial action.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The synthesis of the core scaffold is typically achieved via the Gould-Jacobs reaction, which involves the condensation of an aniline with an activated malonic ester, followed by high-temperature thermal cyclization to form the quinoline ring[1].

To optimize the scaffold for membrane targeting, the introduction of electron-withdrawing, lipophilic groups (such as trifluoromethoxy or trifluoromethyl) at the 2-, 6-, or 8-positions is critical[1][3]. These groups enhance metabolic stability, increase membrane permeability, and prevent rapid efflux by bacterial pumps[1].

Quantitative Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of key quinolin-4-ol derivatives against various bacterial strains, demonstrating the broad-spectrum potential of optimized scaffolds.

| Compound / Derivative | S. aureus (MRSA) | B. cereus | E. coli | P. aeruginosa | Reference |

| DNAC-2 | 8.0 µg/mL | N/A | >64 µg/mL | >64 µg/mL | [3] |

| Compound 2 | 3.12 µg/mL | 3.12 µg/mL | 6.25 µg/mL | 6.25 µg/mL | [5] |

| Compound 6 | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | [5] |

| Compound 4 | 6.25 µg/mL | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | [5] |

Note: DNAC-2 shows high specificity for Gram-positive pathogens, whereas other optimized derivatives (Compounds 2 and 6) exhibit expanded Gram-negative activity.

Validated Experimental Protocols

The following protocols represent a self-validating workflow for synthesizing and evaluating novel quinolin-4-ol derivatives.

Caption: End-to-end workflow for validating novel quinolin-4-ol antibiotics.

Protocol A: Synthesis of 4-Substituted Quinolines via SNAr

Objective: To functionalize the C4 position of the quinolin-4-ol scaffold with diverse amines to build a screening library[2][6].

Causality & Rationale: The native hydroxyl group at the C4 position is a poor leaving group. By converting it to a trifluoromethanesulfonate (triflate), we drastically lower the activation energy required for Nucleophilic Aromatic Substitution (SNAr), allowing for the efficient coupling of sterically hindered or electronically diverse amines[2].

Step-by-Step Methodology:

-

Triflation: Dissolve the starting quinolin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

-

Add triethylamine (TEA, 2.0 eq) dropwise, followed by the slow addition of trifluoromethanesulfonic anhydride (1.2 eq).

-

Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the quinolin-4-yl triflate intermediate[6].

-

SNAr Coupling: Dissolve the crude triflate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add the desired amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 80 °C for 12–18 hours.

-

Purification: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF. Purify the organic layer via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-aminoquinoline derivative.

Protocol B: Self-Validating MIC Broth Microdilution Assay

Objective: To quantify the antibacterial efficacy of synthesized derivatives[5][7].

Causality & Rationale: To ensure the observed bacterial growth inhibition is due to the compound and not solvent toxicity or assay contamination, this protocol utilizes a self-validating matrix containing positive (known antibiotic), negative (vehicle), and sterility controls.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the target bacterial strain (e.g., MRSA ATCC 33591) overnight in Mueller-Hinton Broth (MHB) at 37 °C[7]. Adjust the culture to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in fresh MHB.

-

Compound Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the test compounds in MHB. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

-

Controls:

-

Positive Control: Vancomycin or Ciprofloxacin (serial dilution).

-

Vehicle Control: 1% DMSO in MHB + bacteria (ensures solvent does not inhibit growth).

-

Sterility Control: MHB only (ensures no contamination).

-

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).

-

Incubation & Readout: Incubate the plate at 37 °C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[7].

Protocol C: Membrane Depolarization Assay using DiSC3(5)

Objective: To confirm the membrane-targeting mechanism of action of active hit compounds[2].

Causality & Rationale: DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye. In healthy cells, it translocates into the polarized bacterial membrane where it self-quenches. If a quinolin-4-ol derivative disrupts the membrane, the proton motive force collapses, releasing the dye into the media. This unquenching results in a rapid, measurable spike in fluorescence, directly validating the membrane-disrupting MoA[2].

Step-by-Step Methodology:

-

Cell Preparation: Harvest mid-log phase MRSA cells, wash twice, and resuspend in buffer (5 mM HEPES, 5 mM glucose, pH 7.2) to an OD600 of 0.05.

-

Probe Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 20 minutes until the fluorescence signal (Excitation: 622 nm, Emission: 670 nm) stabilizes (indicating complete quenching in the membrane).

-

Equilibration: Add 100 mM KCl to equilibrate intracellular and extracellular potassium levels.

-

Compound Addition: Inject the test compound at 1×, 2×, and 4× MIC concentrations.

-

Measurement: Continuously monitor fluorescence for 30 minutes. A rapid, dose-dependent increase in fluorescence confirms membrane depolarization. Use Melittin or Nisin as a positive depolarizing control.

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC (NIH) URL:[Link]

-

A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism Source: PMC (NIH) URL:[Link]

-

Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: PMC (NIH) URL:[Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC (NIH) URL:[Link]

-

Mechanism of Quinolone Action and Resistance Source: PMC (NIH) URL:[Link]

-

Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: ACS Publications URL:[Link]

Sources

- 1. 6-(Trifluoromethoxy)quinolin-4-ol | 175203-87-9 | Benchchem [benchchem.com]

- 2. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6,8-Difluoroquinolin-4-ol Analogs for SAR Studies

Introduction: The Significance of Fluorinated Quinolones in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms into the quinoline ring system has proven to be a highly effective strategy in drug discovery. This is because fluorine substitution can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a compound.[3] The 6,8-difluoro substitution pattern, in particular, is a key feature of several potent antibacterial agents, highlighting the importance of this specific arrangement.[3]

This document provides a comprehensive guide for the synthesis of 6,8-difluoroquinolin-4-ol and a focused library of its analogs. The primary objective is to generate a set of compounds suitable for systematic Structure-Activity Relationship (SAR) studies. By methodically altering specific substituents on the quinoline core, researchers can elucidate the structural requirements for a desired biological activity, paving the way for the development of novel and more effective therapeutic agents.[4]

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines.[5][6] This reaction, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][7] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone core structure.[5][7] The Gould-Jacobs reaction is particularly well-suited for the synthesis of the target compounds, starting from the readily available 2,4-difluoroaniline.

Modern adaptations of this classical reaction, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields, offering a more efficient synthetic route.[6][8]

Visualizing the Synthetic Workflow

Caption: The Gould-Jacobs reaction pathway for the synthesis of 6,8-Difluoroquinolin-4-ol.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold - 6,8-Difluoroquinolin-4-ol

This protocol details the synthesis of the parent compound, 6,8-difluoroquinolin-4-ol, which will serve as the foundation for the analog library.

Part A: Condensation of 2,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heating: Heat the reaction mixture to 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting aniline.

-

Ethanol Removal: After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is the anilidomethylenemalonate intermediate.

Part B: Thermal Cyclization

-

Solvent Addition: To the crude anilidomethylenemalonate intermediate, add a high-boiling point inert solvent such as diphenyl ether.

-

High-Temperature Heating: Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.

-

Isolation: Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate out of the solution. If not, add a non-polar solvent like hexane to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Part C: Saponification

-

Reaction Setup: Suspend the dried ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Reflux: Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete as indicated by TLC.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.

Part D: Decarboxylation

-

Heating: Place the dried 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask and heat it to its melting point (or slightly above) until the evolution of carbon dioxide ceases. This step can also be carried out in a high-boiling solvent.

-

Purification: The crude 6,8-difluoroquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Protocol 2: Synthesis of Analogs for SAR Studies

The following protocols outline the synthesis of a focused set of analogs designed to probe the influence of substituents at the C-2 and C-7 positions. These positions are often critical for modulating the biological activity of quinolones.[9]

Rationale for Analog Design:

-

C-2 Position: Introducing small alkyl or aryl groups at this position can influence steric interactions with the target binding site.

-

C-7 Position: This position is frequently modified in fluoroquinolone antibiotics to alter their spectrum of activity and pharmacokinetic properties.[10]

Caption: Strategy for generating a focused library of analogs for SAR studies.

A. Synthesis of C-2 Substituted Analogs

For the synthesis of C-2 substituted analogs, a modified approach such as the Conrad-Limpach synthesis is often more suitable.[8] This involves the condensation of 2,4-difluoroaniline with a β-ketoester.

-

Analog A (R = Methyl): React 2,4-difluoroaniline with ethyl acetoacetate.

-

Analog B (R = Phenyl): React 2,4-difluoroaniline with ethyl benzoylacetate.

The general procedure involves heating the aniline and the β-ketoester, followed by cyclization of the intermediate in a high-boiling solvent.

B. Synthesis of C-7 Substituted Analogs

The synthesis of C-7 substituted analogs requires a different starting aniline.

-

Analog C (R' = Piperazinyl): Start with 2,4-difluoro-5-(piperazin-1-yl)aniline. The synthesis of this aniline precursor would involve a nucleophilic aromatic substitution reaction on a suitable starting material like 1,2,4,5-tetrafluorobenzene.

-

Analog D (R' = Methoxy): Start with 2,4-difluoro-5-methoxyaniline.

Once the appropriately substituted anilines are obtained, the Gould-Jacobs reaction as described in Protocol 1 can be followed.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals for the quinoline core will appear in the aromatic region (typically between 7.0 and 9.0 ppm).[11]

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

-

¹⁹F NMR: Crucial for confirming the presence and position of the fluorine atoms.

General NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which can be used to confirm its elemental composition.

General MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an HRMS instrument, typically with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass.

Quantitative Data Summary

| Compound | Synthetic Method | Expected Yield (%) | ¹H NMR (DMSO-d₆, δ ppm, characteristic peaks) | Expected [M+H]⁺ (m/z) |

| 6,8-Difluoroquinolin-4-ol | Gould-Jacobs | 40-60 | ~11.5 (br s, 1H, OH), 7.2-8.0 (m, 3H, Ar-H) | 182.0414 |

| Analog A (C-2 Methyl) | Conrad-Limpach | 35-55 | ~2.4 (s, 3H, CH₃), 7.1-7.9 (m, 3H, Ar-H) | 196.0570 |

| Analog B (C-2 Phenyl) | Conrad-Limpach | 30-50 | 7.3-8.2 (m, 8H, Ar-H) | 258.0726 |

| Analog C (C-7 Piperazinyl) | Gould-Jacobs | 25-45 | ~3.0-3.2 (m, 8H, piperazine-H), 6.9-7.8 (m, 2H, Ar-H) | 266.1152 |

| Analog D (C-7 Methoxy) | Gould-Jacobs | 40-60 | ~3.9 (s, 3H, OCH₃), 6.8-7.7 (m, 2H, Ar-H) | 212.0519 |

Application in SAR Studies

Once the library of 6,8-difluoroquinolin-4-ol analogs has been synthesized and characterized, the next step is to evaluate their biological activity in relevant assays. The data obtained from these assays will be used to establish Structure-Activity Relationships.

-

Biological Screening: Test all synthesized compounds in a primary biological assay (e.g., antibacterial minimum inhibitory concentration (MIC) assay, or a cancer cell line cytotoxicity assay).

-

Data Analysis: Correlate the observed biological activity with the structural modifications made to the core scaffold.

-

SAR Elucidation: Identify key structural features that are essential for activity, as well as those that can be modified to improve potency, selectivity, or pharmacokinetic properties.

The insights gained from these SAR studies will guide the design and synthesis of the next generation of more potent and selective quinolone-based therapeutic agents.

References

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

Gould-Jacobs reaction - wikidoc. Available at: [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC. Available at: [Link]

-

The synthesis and biological evaluation of virtually designed fluoroquinolone analogs against fluoroquinolone-resistant Escherichia coli intended for UTI treatment - RSC Publishing. Available at: [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

-

Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Available at: [Link]

-

Gould-Jacobs Reaction. Available at: [Link]

-

Quinoline synthesis via electrophilic cyclization of anilines and alkynes. - ResearchGate. Available at: [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of substituted quinolines via B(C6F5)3‐catalyzed aniline‐aldehyde‐pyruvate oxidative annulation | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters - ACS Publications. Available at: [Link]

-

(PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs - ResearchGate. Available at: [Link]

-

Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. Available at: [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives - ResearchGate. Available at: [Link]

-

Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum - PubMed. Available at: [Link]

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. Available at: [Link]

-

The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester - PubMed. Available at: [Link]

-

The synthesis of 4-hydroxyquinolines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists - ACS Publications. Available at: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. Available at: [Link]

-

Synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives. Available at: [Link]

- EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents.

-

Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC. Available at: [Link]

-

Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives - PubMed. Available at: [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

protocols for purifying 6,8-Difluoroquinolin-4-ol post-synthesis

Application Note: Advanced Post-Synthesis Purification Protocols for 6,8-Difluoroquinolin-4-ol

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0)

Introduction & Synthetic Context

The 6,8-difluoroquinolin-4-ol scaffold is a highly privileged fragment in medicinal chemistry, serving as a critical building block for fluoroquinolone antibiotics, antimalarial agents, and PDE10A enzyme inhibitors[1]. The synthesis of this core typically relies on the Conrad-Limpach or Gould-Jacobs methodologies, which involve the condensation of 2,4-difluoroaniline with a β -ketoester or ethoxymethylenemalonate, followed by a high-temperature thermal cyclization (240–260 °C)[2].

Because this cyclization requires extreme temperatures to drive the elimination of alcohol and force ring closure, it is almost exclusively performed in high-boiling heat transfer fluids such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or pure diphenyl ether[2][3]. Consequently, the post-synthesis reaction mixture is a complex matrix containing the target product, massive volumes of non-polar high-boiling solvent, unreacted starting materials, and intractable tarry polymeric byproducts formed via thermal degradation.

This application note details a self-validating, three-stage purification cascade designed to isolate ultra-pure 6,8-difluoroquinolin-4-ol without the need for resource-intensive column chromatography.

Physicochemical Rationale for Purification (Causality & Mechanism)

Effective purification of 6,8-difluoroquinolin-4-ol relies on exploiting its unique physicochemical properties:

-

Tautomerism and Hydrogen Bonding: The compound exists in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. This facilitates extensive intermolecular hydrogen bonding, rendering the target highly polar and virtually insoluble in non-polar aliphatic solvents (e.g., hexanes, petroleum ether). We exploit this to wash away the highly lipophilic Dowtherm A[3].

-

Amphoteric Nature & Electronic Effects: The quinoline core is inherently amphoteric. However, the highly electronegative fluorine atoms at the C6 and C8 positions exert a strong inductive electron-withdrawing effect (-I effect). This significantly decreases the basicity of the quinoline nitrogen while increasing the acidity of the 4-hydroxyl (or 1-NH) proton. Consequently, the compound readily forms a highly water-soluble sodium phenoxide/enolate salt in the presence of aqueous NaOH[4], allowing for the efficient separation of non-ionizable impurities via acid-base extraction.

Step-by-Step Purification Methodologies

Protocol A: Primary Isolation and Solvent Removal (Trituration)

Objective: Remove the high-boiling reaction solvent (Dowtherm A or diphenyl ether) and isolate the crude product.

-

Cooling: Allow the thermal cyclization reaction mixture to cool slowly from ~250 °C to room temperature. The 6,8-difluoroquinolin-4-ol will spontaneously precipitate as a crystalline or semi-crystalline mass due to its insolubility in cold Dowtherm A[3].

-

Dilution: Add 3 volumes of cold petroleum ether (b.p. 60–70 °C) or hexanes directly to the reaction flask.

-

Causality: Hexanes act as an anti-solvent for the polar quinolinol while completely solubilizing the biphenyl and diphenyl ether components of Dowtherm A, preventing them from co-precipitating.

-

-

Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with an additional 2 volumes of chilled petroleum ether until the filtrate runs clear and is devoid of the characteristic aromatic odor of diphenyl ether.

-

Drying: Air-dry the crude solid under vacuum for 30 minutes to remove residual volatile hydrocarbons.

Protocol B: Acid-Base Extraction Cycle

Objective: Remove unreacted 2,4-difluoroaniline, neutral organic impurities, and insoluble thermal degradation tars.

-

Alkaline Solubilization: Suspend the crude solid from Protocol A in a 10% (w/v) aqueous NaOH solution (approx. 10 mL per gram of crude product)[4]. Stir vigorously at room temperature for 30 minutes.

-

Validation: The target compound will dissolve to form a yellow-to-amber solution.

-

-

Alkaline Filtration: Filter the strongly alkaline solution through a Celite pad.

-

Causality: Unreacted anilines and high-molecular-weight polymeric tars lack acidic protons and will remain insoluble in the aqueous base. The Celite pad traps these fine particulates. Discard the filter cake.

-

-

Acidification: Transfer the clarified filtrate to a large beaker. Under vigorous stirring, slowly add 10% aqueous HCl or glacial acetic acid dropwise until the pH reaches 5.5–6.0.

-

Validation: A dense, off-white to pale yellow precipitate of semi-pure 6,8-difluoroquinolin-4-ol will crash out of solution as the neutral tautomer is regenerated[5].

-

-

Isolation: Vacuum filter the precipitate, wash thoroughly with distilled water to remove inorganic salts (NaCl/NaOAc), and dry overnight in a vacuum oven at 60 °C.

Protocol C: Decolorization and Final Recrystallization

Objective: Polish the compound to >98% purity by removing trace conjugated chromophores and regioisomeric impurities.

-

Dissolution: Dissolve the semi-pure solid in a minimal volume of boiling solvent. A mixture of N,N-Dimethylformamide (DMF) and ethanol (or DMF/water) is highly effective for fluorinated quinolinols[6].

-

Carbon Treatment: Add 10% (w/w) activated decolorizing carbon (e.g., Darco or Norit) to the boiling solution[3]. Reflux for 20 minutes.

-

Causality: The highly porous structure of activated carbon selectively adsorbs extended, conjugated polymeric impurities (which cause the yellow/brown discoloration) via π−π stacking interactions.

-

-

Hot Filtration: Filter the boiling suspension rapidly through a pre-warmed Büchner funnel fitted with a Celite pad to remove the carbon.

-

Critical Step: The funnel must be pre-heated to prevent the product from crystallizing prematurely in the stem.

-

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize yield.

-

Final Collection: Filter the pure white, hair-like needles, wash with a small amount of cold ethanol, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes at each stage of the purification cascade, providing benchmarks for quality control.

| Purification Stage | Target Impurities Removed | Mechanism of Separation | Typical Yield Recovery | Expected Purity (HPLC) |

| 1. Trituration | Dowtherm A, diphenyl ether, biphenyl | Differential solubility (Lipophilic vs. Polar) | 85 – 95% | 75 – 85% |

| 2. Acid-Base Cycle | Unreacted amines, neutral thermal tars | Ionization (Amphoteric pKa exploitation) | 80 – 90% | 90 – 95% |

| 3. Charcoal / Recryst. | Polymeric chromophores, trace organics | Adsorption ( π−π stacking) & Crystal lattice exclusion | 75 – 85% | > 98.5% |

Purification Workflow Visualization

Below is the logical workflow mapping the phase transitions and separations utilized in this protocol.

Workflow for the post-synthesis purification of 6,8-difluoroquinolin-4-ol.

References

-

Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC Source: National Institutes of Health (NIH) URL:[Link][4]

-

Synthesis and preliminary anti-inflammatory and antibacterial evaluation of some Diflunisal aza-analogs Source: ResearchGate URL:[Link][5]

-

US9216986B1 - Quinoline derivatives as PDE10A enzyme inhibitors Source: Google Patents URL:[1]

-

2-methyl-4-hydroxyquinoline - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL:[Link][3]

-

US6002008A - Substituted 3-cyano quinolines Source: Google Patents URL:[6]

Sources

- 1. US9216986B1 - Quinoline derivatives as PDE10A enzyme inhibitors - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction for synthesizing 4-hydroxyquinolines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues.

Understanding the Foundation: The Two-Step Process

The Conrad-Limpach synthesis is fundamentally a two-step process: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2] Success hinges on precise control over each of these stages.

Caption: High-level overview of the two-step Conrad-Limpach synthesis workflow.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the Conrad-Limpach synthesis.

Q1: What is the primary side reaction in the Conrad-Limpach synthesis, and how can I avoid it?

A1: The main side reaction is the formation of the isomeric 2-hydroxyquinoline, often referred to as the Knorr product.[3] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. This side reaction is favored at higher initial condensation temperatures (thermodynamic control).[3][4] To minimize the formation of the Knorr product, maintain a lower temperature during the initial condensation of the aniline and β-ketoester (e.g., room temperature to moderate heating). This favors the formation of the β-aminoacrylate intermediate, which leads to the desired 4-hydroxyquinoline (kinetic product).[5][6]

Q2: Why is the choice of solvent so critical for the cyclization step?

A2: The thermal cyclization is the rate-determining step and requires significant thermal energy, typically around 250°C.[2][3][5] An appropriate high-boiling, inert solvent is crucial for several reasons:

-

Temperature Attainment: It allows the reaction mixture to reach and maintain the high temperatures necessary for the electrocyclic ring-closing to occur.

-

Heat Transfer: It ensures uniform heat distribution throughout the reaction mixture, preventing localized overheating and potential decomposition.

-

Solubility and Mixing: It keeps the reactants and intermediates in solution, facilitating efficient molecular collisions.

Early work on this synthesis without a solvent resulted in very moderate yields (below 30%), while the use of solvents like mineral oil has been shown to increase yields to as high as 95%.[5]

Q3: Can I use an acid catalyst in the Conrad-Limpach synthesis?

A3: Yes, a catalytic amount of acid, such as glacial acetic acid, hydrochloric acid, or sulfuric acid, is often beneficial.[1][3][5] The acid catalyzes the multiple keto-enol tautomerizations that are key steps in the reaction mechanism.[5] However, the amount should be carefully controlled, as strongly acidic conditions can promote unwanted side reactions.

Q4: My aniline has a strong electron-withdrawing group, and the reaction is failing. What is the issue?

A4: The cyclization step involves an electrophilic attack from a carbonyl group onto the aniline's aromatic ring. If your aniline possesses a potent electron-withdrawing group (e.g., a nitro group), it deactivates the aromatic ring, making it a less effective nucleophile.[3] This deactivation can significantly hinder the cyclization step, leading to poor yields or reaction failure.[3]

Q5: Is the final product a 4-hydroxyquinoline or a 4-quinolone?